1-[2-(Benzyloxy)ethyl]azepane
Description
Structure
3D Structure
Properties
CAS No. |
956-68-3 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)azepane |
InChI |
InChI=1S/C15H23NO/c1-2-7-11-16(10-6-1)12-13-17-14-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2 |
InChI Key |
FMRCLCUQJBCCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Computational and Theoretical Studies on 1 2 Benzyloxy Ethyl Azepane
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are used to predict the three-dimensional structure of 1-[2-(Benzyloxy)ethyl]azepane and its interactions with potential biological targets. These methods are crucial for understanding the molecule's physical and pharmacological characteristics.
The seven-membered azepane ring is not planar and can adopt several different conformations. The most stable forms are typically chair and twist-chair conformations. nih.gov Computational studies on cycloheptane (B1346806) and its heterocyclic derivatives, including azepane, have shown that the energy differences between these conformations are often small, allowing for a flexible structure. nih.gov High-level electronic structure calculations have been employed to map the complex potential energy surface of the azepane ring system. nih.gov
For this compound, the presence of the large substituent on the nitrogen atom significantly influences the conformational preference and the energy landscape. The bulky benzyloxyethyl group introduces steric hindrance that can favor certain ring conformations over others to minimize energetic strain. Molecular mechanics and dynamics simulations can calculate the relative energies of these conformers and the energy barriers for interconversion between them, providing a detailed picture of the molecule's preferred shapes in different environments.
Table 1: Predicted Relative Energies of Azepane Ring Conformations
| Conformation | Relative Energy (kcal/mol) | Key Structural Feature |
| Twist-Chair | 0.00 | Generally the most stable form for substituted azepanes |
| Chair | 0.5 - 1.5 | Slightly higher in energy, can be influenced by substitution |
| Boat | > 3.0 | Generally a high-energy transition state |
| Twist-Boat | 2.0 - 3.0 | An intermediate energy conformation |
Note: These are generalized, illustrative values for a substituted azepane ring. The precise energies for this compound would require specific calculations.
Given that the azepane scaffold is a core component of many biologically active compounds, including kinase inhibitors and antiviral agents, computational docking is a key method to explore the therapeutic potential of this compound. nih.govresearchgate.net Ligand-protein docking predicts the preferred orientation of a ligand when it binds to a protein's active site to form a stable complex. imrpress.com
While specific targets for this compound are not established, docking simulations can be performed against a panel of putative biological targets based on the known activities of related azepane derivatives. researchgate.net Potential targets could include protein kinases, viral proteases, or G-protein coupled receptors. The process involves generating multiple possible binding poses of the molecule within the protein's binding pocket and scoring them based on how well they fit geometrically and energetically. nih.gov
Docking simulations not only predict the binding pose but also provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for determining binding affinity and specificity. For this compound, key predicted interactions could include:
Hydrogen Bonding: The ether oxygen and the azepane nitrogen (if protonated) could act as hydrogen bond acceptors or donors with polar residues in the protein's active site.
Hydrophobic Interactions: The benzyl (B1604629) group and the ethyl/azepane hydrocarbon portions can form favorable hydrophobic and van der Waals interactions with nonpolar residues.
π-Stacking: The aromatic benzene (B151609) ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
The output of these simulations is an affinity landscape, often represented by a docking score or an estimated binding energy (in kcal/mol), which ranks the compound's potential efficacy against different targets. als-journal.com A more negative binding energy typically suggests a stronger, more favorable interaction. nih.gov
Table 2: Illustrative Docking Simulation Results for a Putative Kinase Target
| Parameter | Predicted Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong and favorable binding interaction. |
| Key Interacting Residues | LYS-78, GLU-95, PHE-150 | Residues predicted to be critical for binding. |
| Predicted Interactions | H-bond with GLU-95 (ether O), π-stacking with PHE-150 (benzyl ring) | Specific forces stabilizing the complex. |
| RMSD (Å) | 1.8 | Low value indicates a stable and well-defined binding pose. |
Note: This table is a hypothetical example of what docking simulation results would look like.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and intrinsic reactivity of this compound.
DFT is a computational method used to investigate the electronic structure (the distribution of electrons) of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can accurately calculate properties like molecular orbital energies, electron density, and electrostatic potential. Functionals such as B3LYP and M06-2X are commonly used for these types of calculations on organic molecules. researchgate.netnih.gov
The most important orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated (nucleophilicity).
LUMO: Represents the orbital to which an electron is most likely to be accepted (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. espublisher.com For this compound, DFT calculations would likely show the HOMO localized on the electron-rich benzyl ether portion, while the LUMO may be distributed across the aromatic system.
Table 3: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -6.25 | Energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -1.10 | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.15 | Indicator of chemical stability and reactivity. |
Note: These values are representative for a molecule of this type and would be determined precisely through specific DFT calculations.
The electronic data from DFT calculations allow for the prediction of chemical reactivity. By analyzing the HOMO and LUMO distributions, chemists can identify the most probable sites for nucleophilic or electrophilic attack. For instance, a region with high HOMO density would be susceptible to attack by electrophiles.
Furthermore, computational chemistry can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This provides mechanistic insights into potential metabolic transformations of this compound in a biological system or its behavior in a synthetic reaction. For example, DFT could be used to model the N-dealkylation or O-debenzylation of the molecule, predicting the most likely metabolic route by identifying the pathway with the lowest activation energy barrier. These predictions are invaluable for understanding drug metabolism and designing more stable analogues.
Structure-Activity Relationship (SAR) Analysis through Computational Approaches
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches have revolutionized SAR studies, enabling rapid and cost-effective evaluation of molecular properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar azepane derivatives with known activities against a specific biological target.
A hypothetical QSAR model for a series of 1-substituted azepane derivatives could be developed using various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties, steric effects, and hydrophobicity. For this compound, key descriptors would likely include:
Topological Descriptors: Molecular connectivity indices, Wiener index, and shape indices that describe the size and branching of the azepane ring and the benzyloxyethyl side chain.
Electronic Descriptors: Dipole moment, partial charges on atoms (especially the nitrogen of the azepane and the oxygen of the benzyloxy group), and HOMO/LUMO energies, which are crucial for understanding electrostatic interactions with a target protein.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which would be influenced by the lipophilic benzyl group and the more polar azepane and ether functionalities.
A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to generate a QSAR equation. A hypothetical equation might look like:
pIC50 = β0 + β1(logP) + β2(Dipole Moment) + β3(Wiener Index)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β are the regression coefficients for each descriptor. The statistical quality of such a model would be assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). researchgate.net
Table 1: Hypothetical Descriptors for a QSAR Study of Azepane Derivatives
| Compound | logP | Dipole Moment (Debye) | Wiener Index | Experimental pIC50 | Predicted pIC50 |
| This compound | 3.8 | 2.5 | 150 | 6.5 | 6.4 |
| 1-(2-Phenoxyethyl)azepane | 3.2 | 2.1 | 140 | 6.1 | 6.0 |
| 1-[2-(4-Chlorobenzyloxy)ethyl]azepane | 4.3 | 2.8 | 165 | 7.0 | 7.1 |
| 1-(2-Hydroxyethyl)azepane | 1.5 | 3.2 | 110 | 5.2 | 5.3 |
This table presents hypothetical data for illustrative purposes.
Ligand Efficiency and Selectivity Profiling
Ligand efficiency (LE) and related metrics are valuable tools in lead optimization, as they assess the binding affinity of a compound in relation to its size. nih.gov LE is calculated as the binding energy per heavy atom. For this compound, which has 19 heavy atoms (excluding hydrogens), if its binding affinity for a target was, for example, 5 µM (pKi = 5.3), its LE would be relatively modest. The goal in drug design is often to maximize LE, indicating that a compound achieves high affinity with a smaller, more efficient structure.
Selectivity profiling involves assessing the activity of a compound against a panel of related targets. For instance, if this compound were being investigated as an inhibitor of a specific enzyme, its activity would also be tested against other similar enzymes to determine its selectivity. Computational methods can aid in predicting selectivity by comparing the docking scores of the compound in the binding sites of different proteins.
Table 2: Illustrative Ligand Efficiency and Selectivity Profile
| Target | Ki (nM) | Ligand Efficiency (LE) | Selectivity vs. Target A |
| Target A | 100 | 0.37 | 1 |
| Target B | 1500 | 0.31 | 15 |
| Target C | 800 | 0.33 | 8 |
This table contains hypothetical data for illustrative purposes.
Mutual Information Algorithms for Structural Similarity and Drug-Target Compatibility
Mutual information (MI) is a concept from information theory that can be applied to drug discovery to measure the statistical dependence between two variables. nih.gov In the context of SAR, MI can be used to quantify the relationship between specific structural features and biological activity. For example, an MI-based algorithm could analyze a database of active and inactive compounds to identify fragments or substituents that are highly informative for predicting activity.
For this compound, an MI analysis could reveal how much information the presence of the benzyloxy group, versus other substituents at that position, provides about the compound's likelihood of binding to a particular target. This can guide the synthesis of new analogs by focusing on the most informative structural modifications.
In Silico Prediction of Pharmacological Targets and Pathway Interactions
Given the structure of a novel or uncharacterized compound, in silico methods can predict its potential biological targets. nih.govnih.gov These predictions are often based on the principle of chemical similarity, where a compound is likely to bind to the same targets as other structurally similar molecules with known activities.
For this compound, a target prediction server would screen its structure against a vast database of known drugs and their targets. The azepane moiety is present in several approved drugs, and this scaffold is known to interact with a variety of receptors and enzymes. nih.gov The benzyloxyethyl side chain would further refine the search. Potential predicted targets could include G-protein coupled receptors (GPCRs), ion channels, or certain enzymes where the combination of a basic nitrogen and a lipophilic aromatic group is favorable for binding.
Pathway analysis would then take these predicted targets and map them onto known biological pathways. This can provide hypotheses about the compound's potential therapeutic effects or side effects. For example, if predicted targets are concentrated in a particular signaling pathway associated with a disease, this would provide a strong rationale for experimental testing.
Table 3: Hypothetical In Silico Target Prediction for this compound
| Prediction Algorithm | Predicted Target | Confidence Score | Biological Pathway |
| Similarity Search | Sigma-1 Receptor | 0.85 | Neurological signaling |
| Machine Learning | Dopamine (B1211576) Transporter (DAT) | 0.78 | Dopaminergic signaling |
| Docking Screen | Histamine (B1213489) H1 Receptor | 0.72 | Histaminergic signaling |
This table presents hypothetical data for illustrative purposes.
In Vitro Biological Activity and Pharmacological Target Profiling of 1 2 Benzyloxy Ethyl Azepane
Enzyme Inhibition Assays
Protein Kinase Inhibition (e.g., PKB-alpha, PKA) by Azepane Derivatives
No data is available for the inhibitory activity of 1-[2-(Benzyloxy)ethyl]azepane against Protein Kinase B-alpha (PKB-alpha), Protein Kinase A (PKA), or other protein kinases.
Cyclooxygenase (COX) Enzyme Inhibition Profiles
There is no information regarding the ability of this compound to inhibit Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes.
Sphingosine Kinase 2 (SphK2) Inhibition Studies
The inhibitory potential of this compound against Sphingosine Kinase 2 (SphK2) has not been reported in the scientific literature.
Receptor Binding and Modulation Studies
Integrin Receptor Affinity and Antagonism (e.g., αvβ3, αvβ5)
No studies have been published that investigate the binding affinity or antagonistic properties of this compound for integrin receptors such as αvβ3 or αvβ5.
Broad-Spectrum Off-Target Receptor, Ion Channel, and Transporter Profiling
Comprehensive off-target profiling data for this compound, which would assess its potential for interactions with a wide range of other receptors, ion channels, and transporters, is not available.
Antimicrobial Activity Evaluation (in vitro)
Bacterial Growth Inhibition Assays
No published data is available.
Fungal Growth Inhibition Assays
No published data is available.
Antimycobacterial Efficacy Assessments
No published data is available.
Cellular Assay-Based Functional Screening (in vitro)
Antiproliferative Activity in Cancer Cell Lines
No published data is available.
Modulation of Intracellular Signaling Pathways (e.g., Hedgehog signaling)
No published data is available.
Characterization of Specific Cellular Responses
Detailed investigations into how this compound might influence specific cellular activities, such as the release of myeloperoxidase by neutrophils or the generation of superoxide, have not been reported in the accessible scientific domain. Myeloperoxidase is an enzyme stored in the granules of neutrophils, a type of white blood cell, and its release is a hallmark of neutrophil activation during an inflammatory response. Superoxide is a reactive oxygen species also produced by neutrophils as part of their antimicrobial function. The modulation of these processes is a key area of investigation for many potential anti-inflammatory and immunomodulatory compounds.
Mechanistic Investigations of 1 2 Benzyloxy Ethyl Azepane at the Molecular and Cellular Level
Elucidation of Molecular Target Interactions and Binding Modes
Understanding the direct molecular interactions of a compound is the first step in elucidating its mechanism of action. This involves identifying its binding partners and characterizing the nature of the interaction.
Biochemical Characterization of Enzyme Inhibition Kinetics
To date, specific enzyme inhibition kinetic studies for 1-[2-(Benzyloxy)ethyl]azepane have not been reported in the scientific literature. Such studies would be crucial to determine if the compound acts as an inhibitor of any specific enzymes. The process would involve incubating the compound with a panel of purified enzymes and their respective substrates. By measuring the rate of product formation in the presence of varying concentrations of this compound, key kinetic parameters could be determined.
Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Type of Inhibition | Kᵢ (nM) | IC₅₀ (µM) |
|---|---|---|---|
| Not Determined | Not Determined | Not Determined | Not Determined |
Protein Binding and Conformational Changes Induced by Ligand Interaction
There is currently no published data detailing the protein binding profile of this compound or any resulting conformational changes. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy would be required to investigate these interactions. These methods could quantify the binding affinity (Kd) and stoichiometry of the interaction between the compound and its target protein(s), as well as reveal any structural changes in the protein upon binding.
Cellular Pathway Modulation and Biological Response Mechanisms
Following the identification of molecular targets, the next step is to understand how these interactions translate into a cellular response by modulating signaling pathways and key cellular processes.
Analysis of Downstream Signaling Cascades
The effect of this compound on downstream signaling cascades has not been characterized. Research in this area would involve treating relevant cell lines with the compound and subsequently analyzing the phosphorylation status and activity of key signaling proteins (e.g., kinases, transcription factors) in pathways commonly associated with the identified molecular target.
Effects on Key Cellular Processes (e.g., tubulin polymerization, apoptosis induction)
Specific studies on the effects of this compound on cellular processes like tubulin polymerization or apoptosis are not available. To assess such effects, researchers would typically employ cell-based assays. For instance, the impact on tubulin polymerization could be measured using in vitro polymerization assays with purified tubulin or by immunofluorescence microscopy of the microtubule network in treated cells. Apoptosis induction could be evaluated using techniques like TUNEL assays, caspase activity assays, or flow cytometry analysis of annexin (B1180172) V staining.
Mechanisms of Action in Antimicrobial Contexts (e.g., suppression of specific cellular actions)
While some azepane derivatives have been explored for antimicrobial properties, the specific mechanism of action for this compound in an antimicrobial context is unknown. Investigating this would require determining its minimum inhibitory concentration (MIC) against various microbial strains and then exploring its effects on specific microbial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Investigation into the Basis of Selectivity and Potency
The selectivity and potency of this compound are determined by the interplay of its structural features: the azepane ring, the ethyl linker, and the benzyloxy moiety. These components contribute to its binding affinity and specificity for biological targets, which are inferred to be monoamine transporters and sigma receptors based on studies of structurally related compounds.
The core of the molecule, the seven-membered azepane ring, provides a flexible scaffold that can adopt various conformations to fit into the binding pockets of its target proteins. The nitrogen atom within this ring is a key feature, serving as a point of interaction, likely through the formation of ionic bonds or hydrogen bonds with acidic residues in the binding site.
The N-substituted ethyl linker provides optimal spacing and orientation for the benzyloxy group to interact with the target. Structure-activity relationship (SAR) studies on related monoamine transporter inhibitors have shown that the length and nature of the N-alkyl substituent are critical for potency and selectivity. For instance, in a series of rimcazole (B1680635) analogues, which also feature a nitrogen-containing ring, the nature of the N-substituent significantly influenced binding affinity at the dopamine (B1211576) transporter (DAT). An N-phenylpropyl substituent was found to retain moderate affinity at the DAT, highlighting the importance of the N-substituent in directing target engagement.
The benzyloxy group at the terminus of the ethyl side chain is a crucial pharmacophoric element. The phenyl ring can engage in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues within the binding site of the target protein. The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket. The substitution pattern on this benzyl (B1604629) group can also modulate activity and selectivity. For example, studies on N-benzylated bicyclic azepanes have demonstrated that halogenation of the benzyl group can significantly alter the compound's activity and selectivity for monoamine transporters.
Based on data from closely related N-benzylated azepanes, this compound is predicted to be a potent inhibitor of monoamine transporters, with potential selectivity towards the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT). For a related N-benzylated azepane, in vitro assays have shown strong inhibition of NET and DAT with IC50 values below 100 nM. Additionally, this class of compounds has shown inhibitory activity at the sigma-1 receptor (σ-1R), with an IC50 value of approximately 110 nM. nih.gov
The selectivity of this compound for different monoamine transporters (NET, DAT, and the serotonin (B10506) transporter, SERT) would be dictated by subtle differences in the amino acid composition and architecture of their respective binding sites. For instance, the size and shape of the hydrophobic pockets accommodating the benzyloxy group and the precise location of hydrogen bond donors and acceptors would determine the preferential binding to one transporter over the others.
To illustrate the potency and selectivity of related compounds, the following table presents binding affinities (Ki) of rimcazole analogues at various monoamine transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Rimcazole | 224 | >10,000 | 1300 |
| N-phenylpropyl analogue | 263 | 44.5 | >10,000 |
| 3,6-dibromo analogue | 3890 | >10,000 | >10,000 |
| 3-amino analogue | 2400 | >10,000 | >10,000 |
| Data sourced from a study on rimcazole analogues and their binding affinities at monoamine transporters. miami.edu |
Similarly, the binding affinities of ligands at sigma receptors can provide insight into the potential polypharmacology of this compound. The table below shows the binding affinities (Ki) of the sigma-1 receptor agonist SA4503 and its fluoroethyl analogue at sigma-1 and sigma-2 receptors.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| SA4503 | 4.6 | 63.1 | 14-fold |
| FE-SA4503 | 8.0 | 113.2 | 14-fold |
| Data from a study on the sigma receptor binding affinity of SA4503 and its analogue. nih.gov |
These data underscore the principle that minor structural modifications can significantly impact potency and selectivity, which is a key consideration in the mechanistic investigation of this compound.
Analysis of Resistance Mechanisms (in applicable biological contexts, e.g., antimicrobial)
While specific resistance mechanisms to this compound have not been documented, potential mechanisms can be inferred from its presumed targets, namely monoamine transporters and sigma receptors, particularly in contexts like cancer therapy where drug resistance is a major challenge.
One potential mechanism of resistance to monoamine transporter inhibitors is the alteration of transporter expression or function. Cells could develop resistance by downregulating the expression of the specific transporter that the drug targets, thereby reducing the number of available binding sites. Conversely, upregulation of the transporter could, in some contexts, lead to increased clearance of the neurotransmitter, potentially counteracting the inhibitory effect of the drug. For example, studies on the vesicular monoamine transporter 2 (VMAT2) have shown that its activity can be upregulated by sustained treatment with certain antidepressants, a process that involves promoting VMAT2 protein maturation. biorxiv.org This adaptive response could represent a form of cellular resistance to chronic inhibitor exposure.
Another plausible resistance mechanism involves mutations in the gene encoding the target transporter. A single amino acid substitution within the drug-binding site could significantly reduce the binding affinity of this compound, rendering it less effective. Such mutations are a common mechanism of resistance to various targeted therapies.
In the context of its activity at sigma receptors, particularly in cancer cells, resistance could emerge through several pathways. The sigma-1 receptor has been implicated in the regulation of drug resistance proteins. nih.gov Cells might develop resistance by upregulating the expression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which can actively efflux a wide range of xenobiotics, including therapeutic drugs, from the cell. If this compound is a substrate for such efflux pumps, its intracellular concentration would be reduced, diminishing its therapeutic effect.
Furthermore, the sigma-1 receptor is known to modulate cellular stress responses and survival pathways. nih.gov Cancer cells could acquire resistance by rewiring these signaling pathways to bypass the effects of sigma-1 receptor ligands. For instance, they might upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins to counteract the cell death signals initiated by the drug. The sigma-1 receptor itself can modulate the activity of ion channels, and alterations in these channels could also contribute to a resistant phenotype. nih.govfrontiersin.org
Finally, metabolic inactivation of this compound represents another potential resistance mechanism. Cells, particularly in a multicellular organism, can enhance the expression of metabolic enzymes, such as cytochrome P450s, that can modify the drug into an inactive form. The benzyloxy group, for instance, could be susceptible to O-dealkylation, which would likely abolish the compound's activity.
Future Research and Translational Potential of this compound: A Prospective Analysis
The therapeutic landscape is in a constant state of evolution, driven by the exploration of novel chemical scaffolds and the refinement of existing ones. Within this landscape, the azepane moiety has garnered significant attention due to its prevalence in a number of FDA-approved drugs and its diverse pharmacological activities. nih.govlifechemicals.com The specific compound, this compound, represents a unique convergence of the flexible seven-membered azepane ring and the versatile benzyloxy pharmacophore. While detailed research on this particular molecule is nascent, its structural components suggest a rich field for future investigation. This article outlines the prospective research directions and translational opportunities for this compound, focusing on rational drug design, advanced biological characterization, and the broader implications for the azepane chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
